Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl (3-chlorobenzoyl)acetate, also known as Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a linear formula of ClC6H4COCH2CO2C2H5 . The molecular weight of this compound is 226.66 .
Synthesis Analysis
The title compound was efficiently synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .Molecular Structure Analysis
The molecular structure of Ethyl (3-chlorobenzoyl)acetate was determined from single crystal X-ray diffraction data . It has a linear formula of ClC6H4COCH2CO2C2H5 .Chemical Reactions Analysis
Ethyl (4-chlorobenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide . It can also be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, synthesis of antiplasmodial agents, SIRT 1/2 inhibitor preparation for use as antitumor agents, synthesis of mineralocorticoid receptor antagonists, and intramolecular Michael addition reactions .Physical and Chemical Properties Analysis
Ethyl (4-chlorobenzoyl)acetate is a solid substance . It has a refractive index of 1.5500 (lit.) . The boiling point of this compound is 268-269 °C (lit.) , and it has a density of 1.218 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalytic Applications
Ethyl oxazole-4-carboxylate demonstrates versatility in catalysis, being directly and regioselectively alkenylated, benzylated, and alkylated using various halides in the presence of palladium acetate and Buchwald's JohnPhos ligand. This procedure opens up avenues for efficient syntheses of diverse organic compounds (Verrier, Hoarau, & Marsais, 2009).
Synthesis of Chiral Compounds
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. The process involves N-acylation by various phthalimidylamino acids and further transformation into oxazoles, demonstrating its role in producing chiral compounds (Cox, Prager, & Svensson, 2003).
Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate has been utilized as a versatile intermediate for synthesizing substituted oxazoles. A sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions demonstrates its adaptability in creating a series of diversely substituted oxazoles (Hodgetts & Kershaw, 2002).
Pathway to (Hetero)Aryloxazoles
Ethyl oxazole-4-carboxylate has been a cornerstone for synthesizing (hetero)arylated and 2,5-di(hetero)arylated oxazoles. The palladium-catalyzed direct (hetero)arylation method provided an efficient access route to these compounds, further applied to synthesize natural products like balsoxin and texaline (Verrier, Martin, Hoarau, & Marsais, 2008).
Amyloidogenesis Inhibition
Ethyl oxazole derivatives bearing a C(4) carboxyl group were synthesized and evaluated as transthyretin (TTR) amyloid fibril inhibitors. Notably, certain substitutions on the oxazole ring significantly reduced amyloidogenesis, offering insights into designing potent inhibitors for amyloid-related diseases (Razavi et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes .
Mode of Action
It has been involved in various chemical reactions such as oxidative cross-coupling, chlorination and hydrosilylation, and intramolecular cyclization .
Biochemical Pathways
It has been used as a reactant in several chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
As a research compound, its effects may vary depending on the specific experimental conditions .
Action Environment
The action, efficacy, and stability of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds .
Properties
IUPAC Name |
ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPJVLBWQKHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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